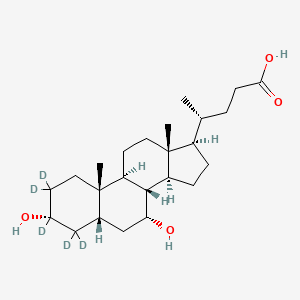

Chenodeoxycholic Acid-d5 (Major)

描述

Chenodeoxycholic Acid-d5 (Major) is a deuterated form of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol. It is used as a stable isotope-labeled compound in various scientific research applications. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for tracing and studying metabolic pathways.

准备方法

Synthetic Routes and Reaction Conditions

Chenodeoxycholic Acid-d5 (Major) is synthesized through a series of chemical reactions starting from 3α,7α-dihydroxy-5β-cholanic acid. The process involves forming an intermediate compound, which is then subjected to further chemical reactions to produce the final product . The conditions for each step are carefully controlled to ensure high yield and purity.

Industrial Production Methods

The industrial production of Chenodeoxycholic Acid-d5 (Major) involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes extraction, purification, and crystallization steps to obtain the final product in its pure form .

化学反应分析

Types of Reactions

Chenodeoxycholic Acid-d5 (Major) undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various derivatives of Chenodeoxycholic Acid-d5 (Major), such as ketones, alcohols, and esters, which are used in further research and applications.

科学研究应用

Chenodeoxycholic Acid-d5 (Major) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of bile acids.

Biology: Helps in studying the role of bile acids in cellular processes and their interactions with receptors.

Medicine: Used in the development of drugs targeting bile acid pathways and in the treatment of liver and gallbladder diseases.

Industry: Applied in the synthesis of other bile acid derivatives and in the production of pharmaceuticals

作用机制

Chenodeoxycholic Acid-d5 (Major) exerts its effects by interacting with specific molecular targets and pathways. It binds to the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), modulating the expression of genes involved in bile acid synthesis, cholesterol metabolism, and glucose homeostasis . This interaction helps in regulating bile acid levels and maintaining metabolic balance.

相似化合物的比较

Similar Compounds

Chenodeoxycholic Acid: The non-deuterated form, used in similar applications but without the benefits of stable isotope labeling.

Ursodeoxycholic Acid: Another bile acid used in the treatment of gallstones and liver diseases.

Lithocholic Acid: A secondary bile acid with different metabolic and physiological effects.

Uniqueness

Chenodeoxycholic Acid-d5 (Major) is unique due to its stable isotope labeling, which allows for precise tracing and quantification in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .

生物活性

Chenodeoxycholic acid-d5 (CDCA-d5) is a deuterated form of chenodeoxycholic acid (CDCA), a bile acid that plays significant roles in lipid metabolism, cholesterol regulation, and liver function. This article delves into the biological activities of CDCA-d5, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Chenodeoxycholic Acid

Chenodeoxycholic Acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It is crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. CDCA acts as a signaling molecule, activating various nuclear receptors such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and glucose metabolism.

-

Cholesterol Regulation :

- CDCA is a potent inhibitor of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. Studies show that treatment with CDCA significantly reduces serum levels of 7α-hydroxy-4-cholesten-3-one, indicating decreased cholesterol synthesis .

- CDCA also suppresses hepatic 3-hydroxy-3-methyl glutaryl CoA (HMG-CoA) reductase activity, further inhibiting cholesterol production .

-

Inflammation and Fibrosis :

- Research indicates that CDCA can activate the NLRP3 inflammasome in macrophages, leading to the maturation and release of interleukin-1β (IL-1β), a pro-inflammatory cytokine. This activation suggests a role for CDCA in cholestatic liver injury .

- Inhibition of the inflammasome may mitigate liver fibrosis in cholestasis models, highlighting CDCA's dual role in promoting inflammation while also being involved in liver injury responses .

- Bile Acid Signaling :

Therapeutic Applications

CDCA has several clinical applications:

- Gallstone Dissolution : CDCA is used to dissolve cholesterol gallstones in patients who are not candidates for surgery. It facilitates the breakdown of cholesterol stones by altering bile composition .

- Cerebrotendineous Xanthomatosis : This rare genetic disorder characterized by abnormal bile acid synthesis can be treated with CDCA to manage symptoms effectively .

- Potential Use in Hepatitis C : A combination therapy involving CDCA and bezafibrate has been investigated for its efficacy against hepatitis C infection, showing promising results in preliminary studies .

Table 1: Summary of Key Research Findings on CDCA-d5

Case Study: Cholestatic Liver Injury

In a study involving bile duct ligation (BDL) mouse models, CDCA was shown to exacerbate liver injury through NLRP3 inflammasome activation. The inhibition of this pathway resulted in reduced fibrosis markers, suggesting that targeting this mechanism may provide therapeutic benefits for patients with cholestatic liver diseases .

属性

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-FVAYXOGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745918 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52840-12-7 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。